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molecular formula C8H9FO B031086 2-Fluorophenethyl alcohol CAS No. 50919-06-7

2-Fluorophenethyl alcohol

Cat. No. B031086
M. Wt: 140.15 g/mol
InChI Key: HNIGZVZDWCTFPR-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

To a mixture of aqueous hydrobromic acid (48%, 360 mL) and concentrated sulfuric acid (103.6 mL) at room temperature was added dropwise 2-(2-fluorophenyl)ethanol (250 g, 1.78 mol, Aldrich). The reaction mixture was refluxed for 7 h, poured onto 600 ml of ice and the mixture was extracted with diethyl ether. The diethyl ether extracts were washed successively with saturated sodium carbonate and brine. The organic phase was dried (MgSO4) and concentrated in vacuo to give 359.9 g (99%) of 2-(2-fluorophenyl)-ethylbromide as a brown oil. This product was used without further purification. NMR (CDCl3 : d 7.6-6.9 (m. 4H, ArH), 3.6 (t, 2H CH2), 3.2 (t, 2H, CH2).
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
103.6 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].S(=O)(=O)(O)O.[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][CH2:15]O>>[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][CH2:15][Br:1]

Inputs

Step One
Name
Quantity
360 mL
Type
reactant
Smiles
Br
Name
Quantity
103.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CCO
Step Three
Name
ice
Quantity
600 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 7 h
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The diethyl ether extracts were washed successively with saturated sodium carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CCBr
Measurements
Type Value Analysis
AMOUNT: MASS 359.9 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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